2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Description

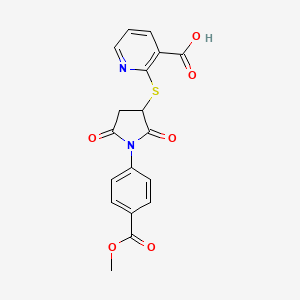

2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a pyrrolidinone-based compound featuring a nicotinic acid moiety linked via a thioether bridge to a 2,5-dioxopyrrolidin-3-yl group. The nitrogen atom of the pyrrolidinone ring is substituted with a 4-(methoxycarbonyl)phenyl group, which introduces a polar, electron-withdrawing ester functionality. While specific pharmacological data for this compound is unavailable in the provided evidence, its structural analogs highlight irritant properties and reactivity trends tied to substituent effects .

Properties

IUPAC Name |

2-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6S/c1-26-18(25)10-4-6-11(7-5-10)20-14(21)9-13(16(20)22)27-15-12(17(23)24)3-2-8-19-15/h2-8,13H,9H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYGNDQYKIRTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Methoxycarbonyl Phenyl Intermediate: This involves the reaction of a suitable phenyl compound with methoxycarbonyl chloride under basic conditions.

Synthesis of the Dioxopyrrolidinyl Intermediate: This step involves the cyclization of an appropriate amide precursor to form the dioxopyrrolidinyl ring.

Thioether Formation: The final step involves the coupling of the methoxycarbonyl phenyl intermediate with the dioxopyrrolidinyl intermediate in the presence of a thiol reagent under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the dioxopyrrolidinyl ring, potentially converting them to alcohols.

Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the dioxopyrrolidinyl ring.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may serve as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The methoxycarbonyl (-COOCH₃) group in the target compound enhances polarity and may increase hydrogen-bonding capacity compared to methyl (-CH₃) or ethoxy (-OCH₂CH₃) substituents. This could improve solubility in polar solvents or binding affinity in biological systems.

- Steric and Electronic Modulation : The ethoxy group in CAS 448198-55-8 provides moderate electron-donating effects, while the methyl group in offers minimal steric hindrance.

Molecular Weight Trends :

- The molecular weight increases with bulkier substituents (e.g., methoxycarbonyl > ethoxy > methyl). Higher molecular weight may correlate with reduced bioavailability but improved target specificity.

Hazard Profiles: All analogs share a pyrrolidinone-thioether scaffold, which is associated with irritant properties (skin, eyes, respiratory system) . The target compound likely exhibits similar hazards, necessitating precautions during handling.

Research Findings and Implications

While direct pharmacological data for the target compound is absent, insights from analogs suggest:

- Synthetic Utility: The pyrrolidinone core is amenable to derivatization, enabling modular synthesis of analogs with tailored properties .

- Safety Considerations : Compounds in this class require stringent safety protocols, including PPE and fume hood use, to mitigate irritation risks .

Biological Activity

The compound 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid , with CAS number 64987-85-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and molecular interactions.

Chemical Formula

- Molecular Formula : C₁₆H₁₈N₂O₆

- Molecular Weight : 334.32 g/mol

- InChI Key : JJAHTWIKCUJRDK-UHFFFAOYSA-N

Structural Characteristics

The compound features a pyrrolidine ring, a thioether linkage, and a nicotinic acid moiety. These structural components are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid exhibit antimicrobial properties. For instance, studies have shown that certain acylhydrazones derived from nicotinic acid demonstrate significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Acylhydrazone derivative 1 | 1.95 | Staphylococcus epidermidis |

| Acylhydrazone derivative 2 | 7.81 | Staphylococcus aureus |

| Compound 25 (with nitrofuran) | 7.81 | Bacillus subtilis |

Cytotoxicity Studies

Importantly, the promising antimicrobial compounds derived from nicotinic acid do not exhibit significant cytotoxicity against normal cell lines, suggesting their potential for therapeutic applications without adverse effects on human cells .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of these compounds with bacterial targets. The binding affinity and interaction patterns provide insights into how modifications in the structure can enhance biological activity.

Synthesis and Evaluation of Derivatives

A notable study synthesized a series of acylhydrazones from nicotinic acid and evaluated their biological activities. The results indicated that specific modifications could lead to enhanced antimicrobial efficacy while maintaining low toxicity levels .

Table 2: Summary of Synthesis Conditions

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Acylhydrazone derivative 1 | Condensation with aldehydes | 76 |

| Acylhydrazone derivative 2 | Cyclization in acetic anhydride | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.